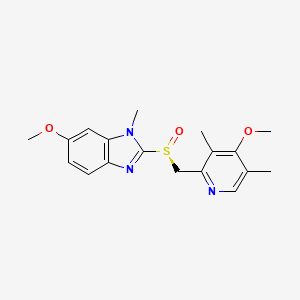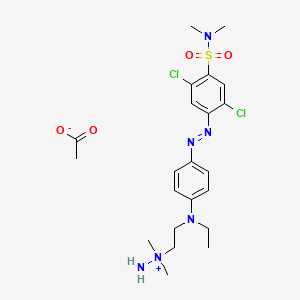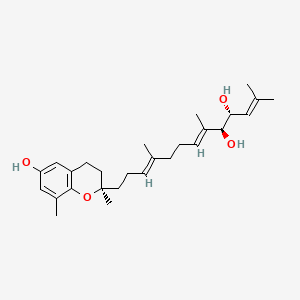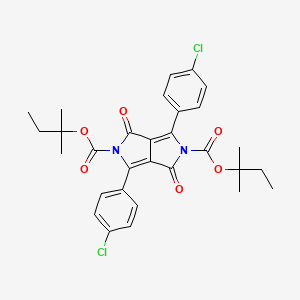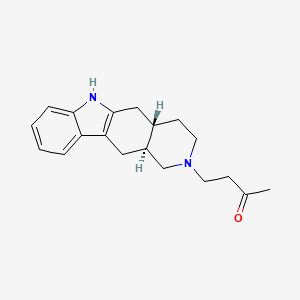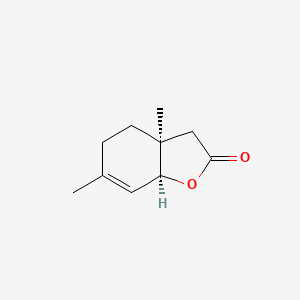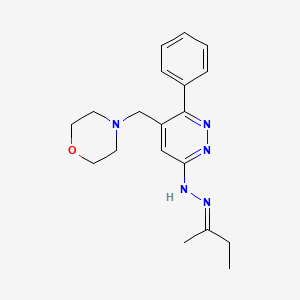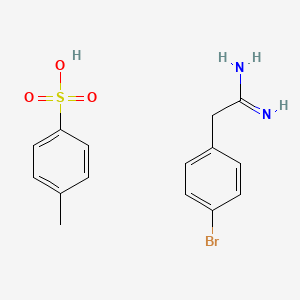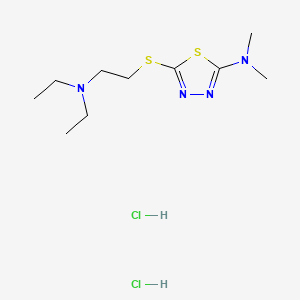
N,N-Diethyl-2-(5-dimethylamino-1,3,4-thiadiazol-2-ylthio)ethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-(5-dimethylamino-1,3,4-thiadiazol-2-ylthio)ethylamine dihydrochloride is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(5-dimethylamino-1,3,4-thiadiazol-2-ylthio)ethylamine dihydrochloride typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions.
Thioether Formation: The thiadiazole ring is then linked to the ethylamine moiety via a thioether bond.
Final Quaternization: The final step involves the quaternization of the amine groups to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,N-Diethyl-2-(5-dimethylamino-1,3,4-thiadiazol-2-ylthio)ethylamine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(5-dimethylamino-1,3,4-thiadiazol-2-ylthio)ethylamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting enzyme activity or binding to receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylethylenediamine
- N,N-Diethylethylenediamine
- N,N-Dimethyl-1,3-propanediamine
Uniqueness
N,N-Diethyl-2-(5-dimethylamino-1,3,4-thiadiazol-2-ylthio)ethylamine dihydrochloride is unique due to its thiadiazole ring, which imparts distinct biological activities not commonly found in other similar compounds
Properties
CAS No. |
102433-91-0 |
|---|---|
Molecular Formula |
C10H22Cl2N4S2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
5-[2-(diethylamino)ethylsulfanyl]-N,N-dimethyl-1,3,4-thiadiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N4S2.2ClH/c1-5-14(6-2)7-8-15-10-12-11-9(16-10)13(3)4;;/h5-8H2,1-4H3;2*1H |
InChI Key |
JOSBVBREZMDPPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(S1)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


